7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one
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Overview
Description
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxathiol ring, which is a sulfur-containing heterocycle, and is substituted with a chloro and trifluoromethyl group on the phenyl ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzoxathiol ring through a cyclization reaction. The phenyl ring is then functionalized with chloro and trifluoromethyl groups using electrophilic aromatic substitution reactions. The hydroxyl group is introduced through a subsequent hydroxylation step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine may result in an amine-substituted benzoxathiol derivative.
Scientific Research Applications
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit oxidative phosphorylation in mitochondria, affecting energy production in cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and chloro substituents but lacks the benzoxathiol ring.
N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Contains similar substituents but has a different core structure.
Uniqueness
The uniqueness of 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one lies in its benzoxathiol ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C14H6ClF3O3S |
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Molecular Weight |
346.7 g/mol |
IUPAC Name |
7-[2-chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H6ClF3O3S/c15-10-2-1-6(14(16,17)18)3-8(10)9-4-7(19)5-11-12(9)21-13(20)22-11/h1-5,19H |
InChI Key |
AAVFBARFNBCGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl |
Origin of Product |
United States |
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